molecular formula C16H22N6 B12558477 1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]- CAS No. 190126-42-2

1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-

Cat. No.: B12558477
CAS No.: 190126-42-2
M. Wt: 298.39 g/mol
InChI Key: JHYPFXFEBMSOSU-UHFFFAOYSA-N
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Description

1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]- is a complex organic compound that features a benzenediamine core with a pyrimidinyl-piperazinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of 1,2-benzenediamine with a pyrimidinyl-piperazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediamine: A simpler analog without the pyrimidinyl-piperazinyl substituent.

    4-Methyl-1,2-benzenediamine: A methyl-substituted derivative with different chemical properties.

    1,4-Benzenediamine: Another isomer with distinct reactivity and applications.

Uniqueness

1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]- is unique due to its complex structure, which imparts specific chemical and biological properties. The presence of the pyrimidinyl-piperazinyl group enhances its potential for interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

190126-42-2

Molecular Formula

C16H22N6

Molecular Weight

298.39 g/mol

IUPAC Name

4-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzene-1,2-diamine

InChI

InChI=1S/C16H22N6/c17-14-3-2-13(12-15(14)18)4-7-21-8-10-22(11-9-21)16-19-5-1-6-20-16/h1-3,5-6,12H,4,7-11,17-18H2

InChI Key

JHYPFXFEBMSOSU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC(=C(C=C2)N)N)C3=NC=CC=N3

Origin of Product

United States

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